Mericitabina

Descripción general

Descripción

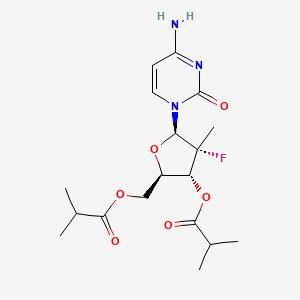

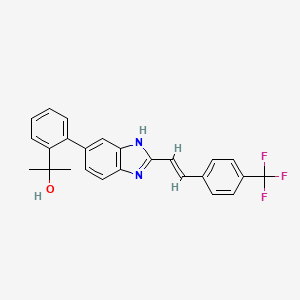

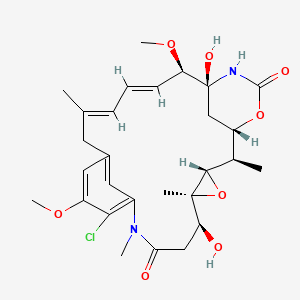

Mericitabina, también conocida como RG-7128, es un fármaco antiviral que pertenece a la clase de análogos de nucleósidos. Se desarrolló como tratamiento para la hepatitis C, actuando como un inhibidor de la ARN polimerasa NS5B. A pesar de mostrar un buen perfil de seguridad en los ensayos clínicos, no fue lo suficientemente eficaz como para utilizarse como agente único. se ha demostrado que la this compound aumenta la eficacia de otros fármacos antivirales cuando se utiliza en terapia combinada .

Aplicaciones Científicas De Investigación

Mericitabine has been extensively studied for its antiviral properties, particularly against hepatitis C virus. It is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme necessary for viral replication. Mericitabine has also been investigated for its potential use in combination therapy with other antiviral drugs to enhance their efficacy.

Mecanismo De Acción

La mericitabina ejerce sus efectos antivirales inhibiendo la ARN polimerasa NS5B del virus de la hepatitis C. Como profármaco, se convierte en su forma activa, PSI-6130, dentro del cuerpo. PSI-6130 es un análogo de nucleósido de pirimidina que imita los sustratos naturales de la ARN polimerasa viral, incorporándose así al ARN viral y provocando la terminación de la cadena. Esto evita que el virus se replique y se propague .

Direcciones Futuras

Research in understanding the mechanisms of HCV replication has led to the development of direct-acting antiviral agents (DAAs) that target specific aspects of the HCV lifecycle . The NS3-4A protease, the NS5B RNA-dependent RNA polymerase (RdRp), and the NS5A protein have been extensively studied as drug targets . Some examples of NS3-4A protease inhibitors include telaprevir, boceprevir, TMC435, MK-7009, and RG7227 . DAA-based monotherapy can result in viral breakthrough because of the development of drug resistance . One mechanism to overcome resistance is to combine DAAs with PEG-IFN+RBV .

Análisis Bioquímico

Biochemical Properties

Mericitabine plays a crucial role in biochemical reactions by inhibiting the NS5B RNA polymerase of the hepatitis C virus (HCV). This enzyme is essential for the replication of HCV RNA. Mericitabine is a prodrug of PSI-6130, which is converted through phosphorylation by cellular kinases to an active 5′-triphosphate metabolite. This metabolite inhibits the NS5B RNA polymerase, thereby preventing viral replication . The interaction between Mericitabine and the NS5B RNA polymerase is highly specific, and the drug shows minimal cytotoxicity .

Cellular Effects

Mericitabine has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HCV RNA, which is crucial for the survival and proliferation of the virus within host cells. This inhibition leads to a reduction in viral load and an improvement in liver function in patients with chronic hepatitis C . Additionally, Mericitabine has been shown to affect cell signaling pathways and gene expression related to viral replication and immune response .

Molecular Mechanism

The molecular mechanism of Mericitabine involves its conversion to an active 5′-triphosphate metabolite, which then inhibits the NS5B RNA polymerase of HCV. This inhibition prevents the synthesis of viral RNA, thereby blocking the replication of the virus . The binding interaction between the active metabolite of Mericitabine and the NS5B RNA polymerase is highly specific, leading to effective inhibition of the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mericitabine have been observed to change over time. The drug is rapidly absorbed and converted to its active form, which then exerts its antiviral effects. Studies have shown that Mericitabine maintains its stability and efficacy over time, with minimal degradation . Long-term effects on cellular function include sustained inhibition of viral replication and improvement in liver function in patients with chronic hepatitis C .

Dosage Effects in Animal Models

The effects of Mericitabine vary with different dosages in animal models. Studies have shown that higher doses of Mericitabine result in greater inhibition of viral replication and a more significant reduction in viral load . At very high doses, Mericitabine may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes efficacy while minimizing adverse effects.

Metabolic Pathways

Mericitabine is involved in several metabolic pathways. After oral administration, it is rapidly absorbed and converted to its active form, PSI-6130, by cellular kinases. PSI-6130 is then phosphorylated to its active 5′-triphosphate metabolite, which inhibits the NS5B RNA polymerase of HCV . The major route of elimination for the active metabolite is renal excretion, with a smaller portion excreted in feces .

Transport and Distribution

Mericitabine is transported and distributed within cells and tissues through various mechanisms. After absorption, it is taken up by hepatocytes, where it is converted to its active form. The active metabolite is then distributed to other tissues, where it exerts its antiviral effects . The transport and distribution of Mericitabine are facilitated by specific transporters and binding proteins that ensure its effective delivery to target cells .

Subcellular Localization

The subcellular localization of Mericitabine is primarily within the cytoplasm of hepatocytes, where it is converted to its active form and exerts its antiviral effects. The active metabolite of Mericitabine is directed to specific compartments within the cell, including the endoplasmic reticulum and the nucleus, where it inhibits the NS5B RNA polymerase of HCV . This localization is facilitated by targeting signals and post-translational modifications that direct the active metabolite to its site of action.

Métodos De Preparación

La mericitabina se sintetiza mediante una serie de reacciones químicas a partir del compuesto PSI-6130. La ruta sintética implica la preparación de un profármaco de éster diisobutírico 3',5' del análogo de nucleósido de citidina. Este proceso incluye la fluoración y metilación del nucleósido de citidina, seguido de la esterificación para producir this compound .

Análisis de las reacciones químicas

La this compound experimenta diversas reacciones químicas, entre ellas:

Oxidación: La this compound puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.

Sustitución: La this compound puede experimentar reacciones de sustitución nucleofílica, particularmente en los grupos flúor y metilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. .

Aplicaciones de la investigación científica

La this compound se ha estudiado ampliamente por sus propiedades antivirales, particularmente contra el virus de la hepatitis C. Es un potente inhibidor de la ARN polimerasa ARN-dependiente NS5B del VHC, una enzima necesaria para la replicación viral. También se ha investigado la this compound por su posible uso en terapia combinada con otros fármacos antivirales para aumentar su eficacia.

Análisis De Reacciones Químicas

Mericitabine undergoes various chemical reactions, including:

Oxidation: Mericitabine can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in mericitabine.

Substitution: Mericitabine can undergo nucleophilic substitution reactions, particularly at the fluorine and methyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Comparación Con Compuestos Similares

La mericitabina es similar a otros análogos de nucleósidos como el sofosbuvir y la valopicitabina. Estos compuestos también inhiben la ARN polimerasa del virus de la hepatitis C, pero difieren en sus estructuras químicas y propiedades farmacocinéticas. El sofosbuvir, por ejemplo, es un análogo de la uridina, mientras que la this compound es un análogo de la citidina. Los grupos flúor y metilo únicos de la this compound contribuyen a su actividad antiviral y perfil farmacológico distintos .

Compuestos similares incluyen:

- Sofosbuvir

- Valopicitabina

- ALS-8112

La singularidad de la this compound reside en sus modificaciones químicas específicas, que mejoran su estabilidad y eficacia como agente antiviral .

Propiedades

IUPAC Name |

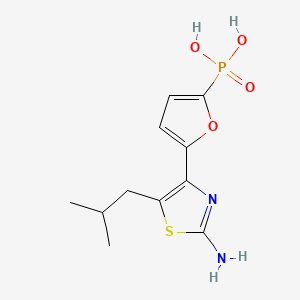

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLESJYFEMSJZLZ-MAAOGQSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025655 | |

| Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940908-79-2 | |

| Record name | Mericitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940908-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mericitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940908792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mericitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA63JX8X52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1676236.png)